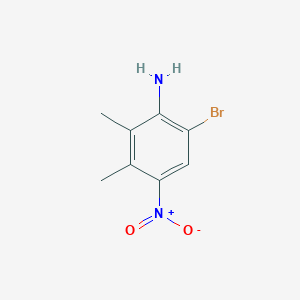
6-Bromo-2,3-dimethyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H9BrN2O2 . It is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of nitro compounds like 6-Bromo-2,3-dimethyl-4-nitroaniline can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dimethyl-4-nitroaniline is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 .Chemical Reactions Analysis
The nitro group in 6-Bromo-2,3-dimethyl-4-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in various chemical reactions, including those involving electron transfer .Physical And Chemical Properties Analysis
6-Bromo-2,3-dimethyl-4-nitroaniline is a white to yellow powder or crystals . It has a molecular weight of 245.08 .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- The nitration of pyridine N-oxide derivatives, including compounds related to 6-Bromo-2,3-dimethyl-4-nitroaniline, shows distinct directive influences, yielding specific nitro derivatives under certain conditions (Hertog, Ammers, & Schukking, 2010).
Nucleophilic Reactions
- Research on ±-halogenated nitroparaffins, closely related to the structure of 6-Bromo-2,3-dimethyl-4-nitroaniline, shows how these compounds react with different nucleophiles, leading to the formation of various products, indicating their potential use in complex chemical synthesis (Chen, 1969).
Applications in Organometallic Chemistry
- Compounds like 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, which can be synthesized from derivatives similar to 6-Bromo-2,3-dimethyl-4-nitroaniline, show potential as catalysts for carbon-carbon bond formation, highlighting their importance in organometallic chemistry and catalysis (Fossey & Richards, 2004).
Use in Synthesis of Nitrocyclopropanes
- The synthesis of nitrocyclopropanes through organocatalytic conjugate addition, utilizing compounds structurally related to 6-Bromo-2,3-dimethyl-4-nitroaniline, demonstrates their utility in producing complex organic structures (Xuan, Nie, Dong, Zhang, & Yan, 2009).
Development of Novel Ligands
- 6-Bromoquinoline derivatives, synthesized through processes involving compounds akin to 6-Bromo-2,3-dimethyl-4-nitroaniline, are used to develop novel chelating ligands, which have broad applications in chemistry and material science (Hu, Zhang, & Thummel, 2003).
Electrophilic Substitution Reactions
- Studies on the electrophilic substitution in compounds like 1,7-dimethyl-3(2H)-benzo[b]furo[2,3-c]pyridone, closely related to 6-Bromo-2,3-dimethyl-4-nitroaniline, contribute to our understanding of the reaction mechanisms and potential synthetic applications of these compounds (Tolkunov, Kal'nitskii, Lyashchuk, Suikov, ubritskii, & Dulenko, 1996).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
6-bromo-2,3-dimethyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACJHENIOITGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethyl-4-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

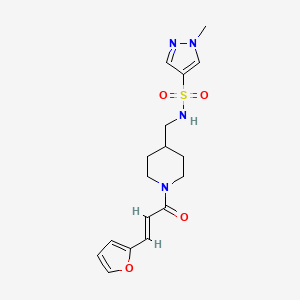
![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)
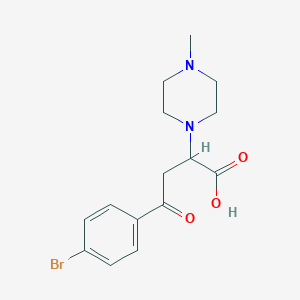
![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)
![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)
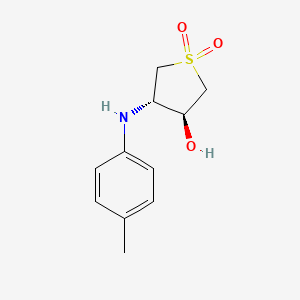
![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)
![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)
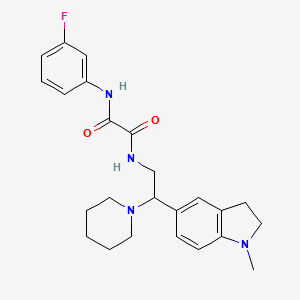
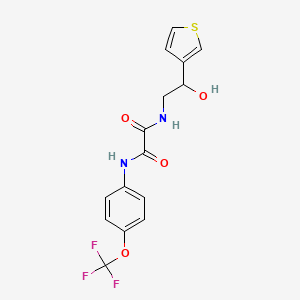
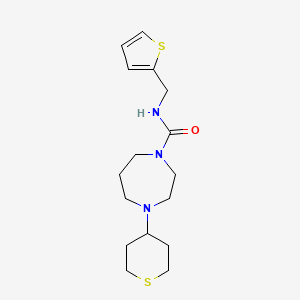
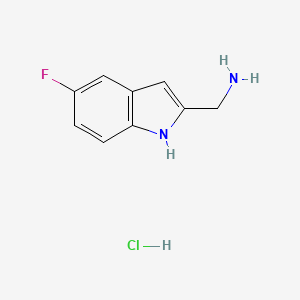
![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)